molecular formula C₁₂H₂₄N₂O₅ B1139728 N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine CAS No. 35978-97-3

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

Cat. No. B1139728
CAS RN: 35978-97-3
M. Wt: 276.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including the activation of precursors, coupling reactions, and protective group strategies. While specific details on the synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine were not directly available, analogous compounds, such as poly-alpha-glutamic acid and poly-alpha-lysine, have been synthesized through both chemical synthesis and microbial fermentation, indicating the versatility of methods available for synthesizing complex biomolecules (Shih, Van, & Shen, 2004).

Molecular Structure Analysis

The molecular structure of biomolecules significantly influences their physical and chemical properties. The structure of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, with its fucopyranosylamine moiety, suggests it may exhibit unique interaction capabilities, especially in biological systems. Studies on similar molecules, like betalains and glucosinolates, have shown that the structural diversity greatly affects their biological activity and stability (Khan & Giridhar, 2015), (Blažević et al., 2019).

Scientific Research Applications

  • Preparation of Sugar Specific Antibodies

    • Field : Biochemistry
    • Application : N-ε-Aminocaproyl-β-D-galactopyranosylamine is used for the preparation of sugar specific antibodies .
    • Method : The compound is used in the preparation of antibodies that are specific to certain sugars. The exact method of application or experimental procedures is not specified in the source .
    • Results : The source does not provide specific results or outcomes obtained from this application .
  • Binding to Native Plasminogen

    • Field : Biological Chemistry
    • Application : Epsilon-aminocaproic acid, which is structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, has been found to bind to native plasminogen .
    • Method : The binding of epsilon-aminocaproic acid to native human plasminogen was determined using the ultrafiltration technique .
    • Results : One strong binding site (K, = 0.009 mM) and approximately five weaker ones (K, = 5 mM) were found .
  • Synthesis of N epsilon-aminocaproyl-L-norleucine Derivatives

    • Field : Organic Chemistry
    • Application : N epsilon-aminocaproyl-L-norleucine derivatives are synthesized .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes obtained from this application .
  • Antifibrinolytic Activity

    • Field : Biological Chemistry
    • Application : Epsilon-aminocaproyl derivatives of amino acids, which are structurally similar to N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, have been found to have antifibrinolytic activity .
    • Method : The exact method of application or experimental procedures is not specified in the source .
    • Results : The source does not provide specific results or outcomes obtained from this application .

properties

IUPAC Name

6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKRQKYASNHPN-QXLODFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675565
Record name N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

CAS RN

35978-97-3
Record name N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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